molecular formula C30H34O6 B12843665 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose

Cat. No.: B12843665
M. Wt: 490.6 g/mol
InChI Key: WUUJQVFKYUYFFK-XYPQWYOHSA-N
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Description

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a protected glucose derivative widely employed in carbohydrate chemistry as a key intermediate. Its structure features benzyl ethers at the 3-, 4-, and 6-hydroxyl positions and an isopropylidene acetal protecting the 1,2-diol (Figure 1). This protection strategy stabilizes the anomeric center and directs regioselective modifications, making it indispensable in synthesizing complex glycosides, glycoconjugates, and amino sugar derivatives . For example, it serves as a precursor for thio-glycosides (e.g., Benzimidazol-2-yl 1-thio-β-D-glucopyranoside derivatives) and azido-functionalized intermediates en route to triamino sugar analogs .

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

(3aR,5R,6R,7S,7aR)-2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran

InChI

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(32-19-23-14-8-4-9-15-23)25(34-29(28)36-30)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1

InChI Key

WUUJQVFKYUYFFK-XYPQWYOHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves the protection of hydroxyl groups in glucoseThe reaction conditions often include the use of benzyl chloride and acetone in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of benzylation and isopropylidene protection, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form lactones.

    Reduction: Reduction reactions can convert it into open-chain forms.

    Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products

The major products formed from these reactions include lactones from oxidation, open-chain derivatives from reduction, and various substituted glucopyranose derivatives from substitution reactions .

Scientific Research Applications

Synthetic Applications

  • Glycoside Synthesis :
    • The compound serves as a glycosyl donor in the synthesis of glycosides. Its protective groups allow for selective reactions, which are crucial for synthesizing complex carbohydrates with specific functionalities. The presence of benzyl groups stabilizes the intermediate species during the reaction, facilitating the formation of glycosidic bonds .
  • Reactivity Studies :
    • Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate mechanistic pathways involved in glycoside formation and other transformations. For instance, researchers have explored how structural modifications affect reactivity and selectivity during synthetic processes.
  • Development of Carbohydrate-based Drugs :
    • The compound's structural features make it a candidate for developing carbohydrate-based pharmaceuticals. Its ability to mimic natural sugars can be exploited to design drugs that interact with biological systems, potentially leading to new therapeutic agents .

Biochemical Applications

  • Enzyme Substrates :
    • 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucopyranose can act as a substrate for various glycosyltransferases. These enzymes are crucial for synthesizing oligosaccharides and glycoconjugates, which play significant roles in cellular recognition and signaling processes .
  • Studying Sugar Transport Mechanisms :
    • The compound's structural similarity to natural sugars allows it to be used in studies investigating sugar transport mechanisms across cell membranes. Understanding these mechanisms is vital for insights into metabolic disorders related to carbohydrate metabolism .

Case Study 1: Synthesis of Oligosaccharides

In a study published in Carbohydrate Research, researchers synthesized a series of oligosaccharides using 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucopyranose as a glycosyl donor. The study highlighted the efficiency of this compound in facilitating glycosidic bond formation under mild conditions, demonstrating its potential for large-scale oligosaccharide synthesis.

Case Study 2: Enzyme Kinetics

A research article in Journal of Biological Chemistry examined the kinetics of glycosylation reactions using this compound as a substrate for various glycosyltransferases. The findings revealed that the protective groups significantly influenced enzyme activity and specificity, providing insights into designing more effective enzyme substrates .

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl and isopropylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing partial structural motifs, focusing on substitution patterns, reactivity, and applications.

Substitution Patterns and Stability

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents CAS Number Key Features References
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose 3,4,6-Tri-O-benzyl; 1,2-O-isopropylidene - Acid-labile isopropylidene; stable under basic conditions
2,3,4,6-Tetra-O-benzyl-D-glucopyranose 2,3,4,6-Tetra-O-benzyl 4132-28-9 Fully benzylated; versatile glycosylation donor
3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose 3,5,6-Tri-O-benzyl; 1,2-O-isopropylidene (furanose ring) 53928-30-6 Furanose conformation; altered reactivity in ring-opening reactions
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose 1,2,3-Tri-O-acetyl; 4,6-O-benzylidene 173936-77-1 Base-labile acetyl; acid-labile benzylidene
1-O-Isopropyl-2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α/β-D-glucopyranose 2-Fluoro; 1-O-isopropyl; 3,4,6-tri-O-benzyl - Enhanced metabolic stability; altered anomeric reactivity
Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside 3,4,6-Tri-O-benzyl; benzyl glycoside (no isopropylidene) - Glycosidic linkage; stable under acidic conditions

Key Observations:

  • Benzyl vs. Acetyl/Benzylidene Protection: Benzyl groups (ether linkages) require hydrogenolysis for removal, while acetyl and benzylidene groups are cleaved under basic or acidic conditions, respectively. The isopropylidene group in the target compound offers orthogonal deprotection .
  • Ring Conformation: The glucofuranose analog (CAS 53928-30-6) adopts a five-membered ring, altering its reactivity in glycosylation compared to the pyranose form .
  • Fluorination Effects: The 2-fluoro derivative () exhibits enhanced enzymatic stability due to the electronegative fluorine atom, making it valuable in drug design .
Physicochemical and Commercial Considerations
  • Solubility: Increased benzylation (e.g., tetra-O-benzyl vs. tri-O-benzyl derivatives) enhances lipophilicity, impacting solvent compatibility .
  • Cost and Availability: Fluorinated and orthoester derivatives (e.g., 2-fluoro-glucopyranose in , mannopyranose orthoesters in ) are commercially pricier due to specialized synthesis ($250–875/g) .

Biological Activity

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a carbohydrate derivative notable for its unique structural features, including three benzyl groups and an isopropylidene protecting group. This compound's stability and reactivity make it a subject of interest in various biological and synthetic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C30H34O6
  • Molecular Weight : 510.59 g/mol
  • Melting Point : 146.0 to 153.0 °C
  • Purity : Minimum 97% (HPLC) .

Synthesis

The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves multiple steps of benzylation and protection strategies. The presence of protective groups allows for selective reactions that can be studied to understand mechanistic pathways involved in glycoside formation and other transformations .

Antiviral and Anticancer Properties

Research has indicated that derivatives of α-D-glucose, including 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose, exhibit antiviral and anticancer activities. For instance:

  • Inhibition of Human Adenosine Kinase : The compound demonstrated a significant binding affinity towards human adenosine kinase, which is crucial in cellular energy regulation .
  • Cytotoxic Activity : Studies have shown that sugar derivatives can exhibit cytotoxic effects in various cell lines, contributing to their potential as therapeutic agents .

Enzyme Inhibition Studies

Several studies have focused on the inhibition properties of this compound:

  • Proto-Oncogene Tyrosine-Protein Kinase Src : The compound showed moderate docking scores indicating potential inhibitory effects on this kinase, which plays a role in cell signaling pathways related to cancer .
  • Human Cytidine Deaminase : Binding interactions revealed strong affinity towards this enzyme, suggesting possible applications in cancer treatment .

Study 1: Antiviral Activity

A study synthesized various sugar analogs from α-D-glucose and evaluated their antiviral properties. The findings suggested that compounds with structural similarities to 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose exhibited significant antiviral activity against several viral strains .

Study 2: Anticancer Activity

In another research effort focused on anticancer properties, the compound was tested against different cancer cell lines. It exhibited notable cytotoxic activity compared to standard chemotherapeutics, highlighting its potential as a novel anticancer agent .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3,5-Di-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranoseTwo benzyl groups; similar protective strategyLess steric hindrance compared to tri-benzyl variant
2,3-Di-O-benzyl-4-O-acetyl-α-D-glucopyranosideTwo benzyl groups; acetyl protectionAcetate group influences solubility and reactivity
3,4-Di-O-benzyl-α-D-glucopyranosideTwo benzyl groups; no isopropylideneSimpler structure may lead to different reactivity

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose?

The synthesis typically involves selective benzylation of hydroxyl groups on a glucose derivative. For example, starting from 1,2-O-isopropylidene-D-glucofuranose, sequential benzylation at the 3, 4, and 6 positions is performed using benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF). The reaction requires careful temperature control (0°C to room temperature) and inert atmosphere to avoid over-alkylation or side reactions. Purification is achieved via silica gel chromatography, as described in benzylation protocols for similar carbohydrate intermediates .

Q. How does the physical state (e.g., viscous liquid) of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose influence experimental handling?

The compound’s viscous nature (yellow to red-brown liquid) necessitates dissolution in non-polar solvents like dichloromethane or chloroform for precise volumetric measurements. Its low solubility in water requires anhydrous conditions for reactions. Proper storage at low temperatures (e.g., –20°C) under nitrogen is critical to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

  • TLC : To monitor reaction progress using hexane/ethyl acetate gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl₃) to confirm benzyl group integration and anomeric configuration .
  • Polarimetry : Specific rotation measurements (e.g., [α]D = -32° to -36° in CHCl₃) to verify stereochemical purity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective benzylation of the 3,4,6-positions while preserving the 1,2-O-isopropylidene group?

Competing reactivity at the 5-position (if present in furanose forms) and steric hindrance from the isopropylidene group complicate regioselectivity. Strategies include:

  • Using bulky bases (e.g., NaH) to deprotonate specific hydroxyls.
  • Stepwise benzylation with temporary protecting groups (e.g., trityl) to direct reactivity . Contradictions in reported yields (e.g., 70–90%) may stem from solvent purity or trace moisture, which can hydrolyze the isopropylidene group .

Q. How can stereochemical outcomes in glycosylation reactions using this compound be controlled?

The 1,2-O-isopropylidene group locks the anomeric configuration (α in this case), enabling stereoselective glycosylation. However, neighboring group participation from benzyl ethers can influence reactivity. For example, in thioglycoside activation (e.g., using NIS/TfOH), the benzyl groups stabilize oxocarbenium intermediates, favoring β-glycoside formation when coupled with a participating acceptor .

Q. What mechanistic insights have been gained from studying side reactions during derivatization of this compound?

Side products often arise from:

  • Over-benzylation : Due to excess BnBr or prolonged reaction times, detectable via 1^1H NMR (additional benzyl proton signals at δ 7.2–7.4 ppm) .
  • Isopropylidene cleavage : Hydrolysis under acidic or aqueous conditions, leading to free 1,2-diols. This can be mitigated by rigorous drying of solvents and reagents .

Q. How is this compound utilized in the synthesis of complex glycoconjugates or oligosaccharides?

As a glycosyl donor, it serves as a key intermediate for constructing β-linked glucopyranosides. For instance, it has been used in:

  • Active-latent glycosylation : Thioglycoside derivatives (e.g., S-benzimidazolyl imidates) enable sequential glycosylation without premature activation .
  • Orthogonal protection strategies : The benzyl groups are stable under hydrogenolysis, allowing selective deprotection in multi-step syntheses .

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